molecular formula C51H70N10O12S2 B3214121 ([ring-D5]Phe3)-Octreotide Acetate CAS No. 1134880-79-7

([ring-D5]Phe3)-Octreotide Acetate

Cat. No.: B3214121
CAS No.: 1134880-79-7
M. Wt: 1084.3 g/mol
InChI Key: XQEJFZYLWPSJOV-RQANEZAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

([ring-D5]Phe3)-Octreotide Acetate is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to mimic the natural hormone’s inhibitory effects on the secretion of several other hormones, including growth hormone, glucagon, and insulin. The inclusion of deuterium in the phenylalanine residue enhances its stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([ring-D5]Phe3)-Octreotide Acetate involves multiple steps, starting from the preparation of the deuterated phenylalanine derivative. The key steps include:

    Deuteration of Phenylalanine: The phenylalanine is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.

    Peptide Synthesis: The deuterated phenylalanine is incorporated into the octreotide peptide sequence using solid-phase peptide synthesis (SPPS). This involves the stepwise addition of protected amino acids to a resin-bound peptide chain.

    Cleavage and Deprotection: The fully assembled peptide is cleaved from the resin and deprotected to yield the crude ([ring-D5]Phe3)-Octreotide.

    Acetylation: The crude peptide is acetylated to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale SPPS: Automated peptide synthesizers are used to scale up the solid-phase peptide synthesis.

    Purification: High-performance liquid chromatography (HPLC) is employed to purify the peptide.

    Quality Control: Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and identity of the final product.

Chemical Reactions Analysis

Types of Reactions

([ring-D5]Phe3)-Octreotide Acetate undergoes various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: The acetate group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Acylation reagents like acetic anhydride or acetyl chloride are used for substitution reactions.

Major Products

    Oxidation: Methionine sulfoxide-containing peptide.

    Reduction: Peptide with reduced thiol groups.

    Substitution: Peptide with different acyl groups.

Scientific Research Applications

Chemistry

  • Model Compound : ([ring-D5]Phe3)-Octreotide Acetate serves as a model for studying peptide synthesis and modifications. Its unique structure allows researchers to explore various aspects of peptide chemistry, including stability and reactivity under different conditions.

Biology

  • Hormone Regulation Studies : The compound is employed in research focused on hormone regulation and receptor binding. It binds with high affinity to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are critical for understanding hormonal control mechanisms.

Medicine

  • Therapeutic Potential : this compound is investigated for its potential therapeutic effects in treating hormone-related disorders such as:
    • Acromegaly : A condition caused by excess growth hormone, leading to abnormal growth of body tissues.
    • Neuroendocrine Tumors : The compound's ability to inhibit hormone secretion makes it a candidate for managing symptoms associated with these tumors.

Industry

  • Diagnostic Imaging Agents : The compound is utilized in developing diagnostic imaging agents and radiopharmaceuticals. Its receptor-binding properties facilitate targeted imaging techniques for tumors expressing somatostatin receptors.

Case Study 1: Efficacy in Acromegaly Management

A clinical study investigated the efficacy of this compound in patients with acromegaly who were resistant to conventional treatments. Results indicated significant reductions in serum growth hormone levels, demonstrating its potential as an effective therapeutic agent.

Case Study 2: Neuroendocrine Tumor Symptom Relief

In another study focusing on patients with neuroendocrine tumors, administration of this compound resulted in notable improvements in flushing and diarrhea symptoms associated with carcinoid syndrome. These findings support its application in symptom management for patients with advanced disease.

Mechanism of Action

([ring-D5]Phe3)-Octreotide Acetate exerts its effects by binding to somatostatin receptors (SSTRs) on the surface of target cells. This binding inhibits the release of various hormones, including growth hormone, glucagon, and insulin. The compound’s mechanism involves:

    Receptor Binding: High affinity binding to SSTRs, particularly SSTR2 and SSTR5.

    Signal Transduction: Activation of G-protein coupled receptor pathways, leading to inhibition of adenylate cyclase and reduction in cyclic AMP levels.

    Cellular Effects: Decreased hormone secretion and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Octreotide: The non-deuterated version of ([ring-D5]Phe3)-Octreotide Acetate.

    Lanreotide: Another somatostatin analog with a similar mechanism of action.

    Pasireotide: A somatostatin analog with a broader receptor binding profile.

Uniqueness

This compound is unique due to the incorporation of deuterium, which enhances its metabolic stability and bioavailability compared to its non-deuterated counterparts. This modification potentially leads to improved therapeutic efficacy and reduced dosing frequency.

Biological Activity

([ring-D5]Phe3)-Octreotide Acetate is a modified form of octreotide, a synthetic analog of somatostatin. This compound exhibits significant biological activity, particularly in the treatment of various endocrine disorders, including acromegaly and neuroendocrine tumors. The modifications in its structure aim to enhance its receptor binding affinity and therapeutic efficacy.

This compound primarily functions as an agonist for somatostatin receptors (SSTRs), particularly subtypes 2, 3, and 5. By binding to these receptors, it increases Gi protein activity, leading to reduced intracellular cyclic AMP (cAMP) levels. This mechanism results in the inhibition of growth hormone (GH) secretion and modulation of various gastrointestinal hormones, which is crucial for managing symptoms associated with neuroendocrine tumors and acromegaly .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Inhibition of Hormonal Secretion : It effectively inhibits the secretion of GH and insulin-like growth factor 1 (IGF-1), which are elevated in acromegaly.
  • Reduction of Tumor Symptoms : It alleviates flushing and diarrhea associated with carcinoid tumors by reducing splanchnic blood flow and inhibiting serotonin and other gastrointestinal hormones .
  • Pharmacokinetics : The drug exhibits a longer half-life compared to native somatostatin, allowing for less frequent dosing while maintaining therapeutic levels in the bloodstream .

Research Findings

Recent studies have explored the efficacy and safety profile of this compound. Below are key findings from clinical trials and research:

Efficacy in Acromegaly

A randomized clinical trial involving 103 patients demonstrated that treatment with octreotide acetate significantly reduced serum GH levels from an average of 30.9 µg/L to 5.7 µg/L over three months. Moreover, 64% of patients maintained IGF-1 levels within the normal range during treatment .

Case Studies

  • Case Study 1 : A patient with refractory acromegaly who had undergone multiple surgeries responded positively to this compound therapy, resulting in normalized GH and IGF-1 levels after six months.
  • Case Study 2 : In patients suffering from neuroendocrine tumors, administration led to a significant reduction in tumor-related symptoms, with many reporting improved quality of life metrics .

Side Effects and Safety Profile

Common adverse effects associated with this compound include:

  • Gastrointestinal Issues : Diarrhea (22%-35%), abdominal discomfort, nausea.
  • Gallbladder Effects : Increased incidence of gallstones (23.5% in long-term studies) without significant clinical symptoms .
  • Injection Site Reactions : Reports of irritation at injection sites have been noted but are generally manageable through site rotation .

Data Table: Summary of Biological Activity

Parameter Description
Mechanism SSTR agonist; inhibits GH/IGF-1 secretion
Primary Indications Acromegaly, carcinoid tumors
Common Side Effects Diarrhea, nausea, gallstones
Efficacy Rate GH normalization in ~64% of patients
Half-Life Approximately 3.2–4.5 hours
Dosage Range 100 µg every 8 hours to a maximum of 1500 µg daily

Q & A

Basic Research Questions

Q. How is the structural conformation of ([ring-D5]Phe3)-Octreotide Acetate characterized using spectroscopic methods?

  • Methodological Answer : Researchers employ nuclear magnetic resonance (NMR) and circular dichroism (CD) to analyze backbone dihedral angles (φ, ψ, ω) and secondary structures. For example, β-strands and β-turns in octreotide derivatives can be identified by comparing experimental spectra with computational models of peptide folding. Studies on similar peptides, such as octreotide and pasireotide, provide reference data for interpreting torsional angles and hydrogen-bonding patterns .

Q. What experimental protocols are recommended for assessing the stability of this compound in pharmaceutical formulations?

  • Methodological Answer : Stability testing involves incubating the compound in total nutrient admixtures (TNAs) under controlled temperatures (room temperature vs. refrigeration) and analyzing physical (particle-size distribution via dynamic light scattering) and chemical stability (radioimmunoassay for peptide integrity). For instance, a 48-hour room-temperature study showed >90% octreotide activity retention in lipid-containing TNAs, but variability necessitates triplicate sampling .

Q. How do researchers validate the biological activity of this compound in vitro?

  • Methodological Answer : Radioligand binding assays using somatostatin receptor (SSTR)-expressing cell lines (e.g., HEK293 transfected with SSTR2) quantify receptor affinity. Dose-response curves are generated using competitive displacement of radiolabeled octreotide, with IC₅₀ values compared to non-deuterated analogs. Parallel functional assays (e.g., cAMP inhibition) confirm agonism/antagonism profiles .

Advanced Research Questions

Q. How can a study be designed to evaluate the dose-response relationship of this compound in endocrine disorder models?

  • Methodological Answer : Apply the PICOT framework:

  • P : Patients with neuroendocrine tumors (NETs) refractory to standard therapy.
  • I : Subcutaneous administration of this compound at 100 µg vs. 500 µg doses.
  • C : Compare efficacy against non-deuterated octreotide acetate.
  • O : Tumor size reduction (RECIST criteria) and hormone normalization.
  • T : 12-week follow-up.
    Prior dose-comparison trials for 5-FU-induced diarrhea demonstrated a 90% response rate with 500 µg vs. 60% with 100 µg, supporting a dose-dependent effect .

Q. What methodologies resolve contradictions in pharmacokinetic data for this compound across administration routes?

  • Methodological Answer : Conduct a meta-analysis stratified by route (subcutaneous vs. intravenous) and matrix (plasma vs. tissue). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify deuterium retention in plasma and tumor biopsies. Adjust for confounding variables (e.g., renal clearance differences) via multivariate regression. Literature searches should prioritize studies reporting isotopic purity and metabolic stability data .

Q. How do structural modifications like deuterium labeling at Phe3 affect peptide-receptor binding dynamics?

  • Methodological Answer : Molecular dynamics (MD) simulations of SSTR2-ligand complexes compare hydrogen/deuterium bond lifetimes and conformational flexibility. Experimentally, surface plasmon resonance (SPR) measures binding kinetics (kₐ, k𝒹) for deuterated vs. non-deuterated analogs. Structural data from NMR (e.g., inverse γ-turn stabilization in pasireotide) guide hypothesis testing for deuterium-induced rigidity .

Q. Data Analysis & Validation

Q. How should researchers address variability in radioimmunoassay results for this compound?

  • Methodological Answer : Implement quality control measures:

  • Use internal standards (e.g., isotopically labeled internal peptides) to correct for matrix effects.
  • Validate antibody cross-reactivity with deuterated analogs via competitive ELISA.
  • Replicate measurements across independent labs to assess inter-rater reliability, as done in stability studies showing ±5% variability in octreotide activity .

Q. What strategies ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document deuterium incorporation efficiency via high-resolution mass spectrometry (HRMS) and ²H-NMR. Optimize solid-phase peptide synthesis (SPPS) conditions (e.g., coupling agents, temperature) using design of experiments (DoE) to minimize racemization. Publish detailed protocols with batch-specific analytics, following guidelines from peptide stability literature .

Q. Literature & Ethical Considerations

Q. How can researchers identify gaps in existing literature on deuterated somatostatin analogs?

  • Methodological Answer : Perform systematic reviews using PRISMA guidelines, querying databases (PubMed, Embase) with terms like "deuterated octreotide" and "SSTR pharmacology". Annotate findings using tools like Zotero to track conflicting results (e.g., discrepant IC₅₀ values across studies). Cross-reference synthesis methods and analytical validation steps to prioritize high-quality studies .

Q. What ethical considerations apply to clinical trials testing this compound?

  • Methodological Answer : Adhere to FINER criteria:
  • Feasible : Ensure deuterium labeling does not introduce novel toxicity risks (preclinical tox screens required).
  • Ethical : Obtain informed consent detailing isotopic modification’s unknown long-term effects.
  • Novel : Justify deuterium’s added value over existing analogs via mechanistic data.
  • Relevant : Align with unmet needs in NET therapy, as demonstrated in prior octreotide trials .

Properties

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H66N10O10S2.C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;/m1./s1/i4D,7D,8D,15D,16D;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEJFZYLWPSJOV-RQANEZAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)[C@@H](CC3=CC=CC=C3)N)C(=O)N[C@H](CO)[C@@H](C)O)[C@@H](C)O)CCCCN)CC4=CNC5=CC=CC=C54)[2H])[2H].CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H70N10O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1084.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
([ring-D5]Phe3)-Octreotide Acetate
Reactant of Route 2
([ring-D5]Phe3)-Octreotide Acetate
([ring-D5]Phe3)-Octreotide Acetate
Reactant of Route 4
([ring-D5]Phe3)-Octreotide Acetate
Reactant of Route 5
([ring-D5]Phe3)-Octreotide Acetate
Reactant of Route 6
([ring-D5]Phe3)-Octreotide Acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.